ZEN-3694

BET inhibitor thrombocytopenia safety

ZEN-3694 (also designated ZEN003694, BET-IN-19) is an orally bioavailable, second-generation pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family proteins BRD2, BRD3, BRD4, and BRDT. Discovered through a BET bromodomain inhibitor platform, ZEN-3694 binds competitively to BET bromodomains, displacing them from chromatin and suppressing super-enhancer-driven oncogenic transcription programs including MYC and androgen receptor (AR) signaling.

Molecular Formula C15H15NO4
Molecular Weight
Cat. No. B1150194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZEN-3694
SynonymsZEN-3694;  ZEN 3694;  ZEN3694.; Unknown
Molecular FormulaC15H15NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ZEN-3694 (ZEN003694) Procurement Guide: A Second-Generation Pan-BET Bromodomain Inhibitor for Oncology R&D and Clinical Investigation


ZEN-3694 (also designated ZEN003694, BET-IN-19) is an orally bioavailable, second-generation pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family proteins BRD2, BRD3, BRD4, and BRDT [1]. Discovered through a BET bromodomain inhibitor platform, ZEN-3694 binds competitively to BET bromodomains, displacing them from chromatin and suppressing super-enhancer-driven oncogenic transcription programs including MYC and androgen receptor (AR) signaling [2]. The compound is currently in Phase 2/3 clinical development across multiple solid tumor indications, including metastatic castration-resistant prostate cancer (mCRPC), triple-negative breast cancer (TNBC), and NUT carcinoma, with FDA Orphan Drug and Fast Track designations for NUT carcinoma [3]. ZEN-3694 has been administered to over 550 patients, demonstrating an established chronic oral dosing safety record and a distinct thrombocytopenia profile relative to first-generation BET inhibitors [3].

Why Generic BET Inhibitor Substitution Is Not Supported: Clinical and Pharmacological Differentiation of ZEN-3694


BET bromodomain inhibitors are a chemically heterogeneous class with wide divergence in selectivity, pharmacokinetics, and, most critically, safety profiles. A systematic review of twelve clinical-stage BET inhibitors confirmed that exposure-dependent thrombocytopenia is a universal class effect [1]. However, the severity and incidence of grade ≥3 thrombocytopenia vary dramatically: first-generation and other pan-BET inhibitors have reported grade ≥3 thrombocytopenia rates of 35–39% [2][3], frequently constituting a dose-limiting toxicity that constrains therapeutic dosing and precludes chronic administration. ZEN-3694 was engineered with an orthogonal chemical scaffold to specifically address this liability [4]. The clinical consequence is a grade ≥3 thrombocytopenia rate of only 4% in the mCRPC combination trial, even at doses up to 144 mg daily without reaching a maximum tolerated dose [5]. This pharmacological differentiation directly enables the chronic, daily oral dosing and combination-therapy strategies that define the ZEN-3694 clinical program and cannot be assumed for other BET inhibitors without their own independent clinical validation.

Quantitative Differentiation Evidence for ZEN-3694 vs. Comparator BET Inhibitors


Grade ≥3 Thrombocytopenia: 4% for ZEN-3694 vs. 35–39% for ABBV-075 and BMS-986158

In the Phase 1b/2a trial of ZEN-3694 (48–96 mg orally once daily) combined with enzalutamide in 75 patients with ASI-resistant mCRPC, grade ≥3 thrombocytopenia occurred in only 4% of patients (3/75), all grade 3 with no grade 4 events, and dosing escalated to 144 mg daily without reaching a maximum tolerated dose (MTD) [1]. In contrast, the pan-BET inhibitor mivebresib (ABBV-075) produced grade 3/4 thrombocytopenia in 35% of patients with relapsed/refractory solid tumors, with thrombocytopenia identified as a dose-limiting toxicity [2]. Similarly, BMS-986158 monotherapy was associated with a 37% incidence of grade ≥3 thrombocytopenia and a 39% any-grade thrombocytopenia rate in Phase 1/2a solid tumor patients [3]. The approximately 9-fold lower rate of severe thrombocytopenia positions ZEN-3694 as the BET inhibitor with the most favorable hematologic safety profile among clinically advanced pan-BET inhibitors, enabling chronic daily dosing and combination regimens that would be precluded by the toxicity profiles of earlier-generation compounds [1][4].

BET inhibitor thrombocytopenia safety therapeutic window dose-limiting toxicity

BET Bromodomain Binding Selectivity: Ki 1–2.2 nM for BRD2/4/T with >600-Fold Selectivity Over Non-BET Bromodomains

ZEN-3694 binds to the bromodomains of BRD2, BRD4, and BRDT with similar high affinities, exhibiting Ki values of 1–2.2 nM . Screening against a panel of 18 bromodomain-containing proteins demonstrated that ZEN-3694 displays >600-fold selectivity for BET family bromodomains over non-BET bromodomains (Kd >1 µM for non-BET bromodomains) . Independently, the compound has been characterized as having >20-fold selectivity for BET over non-BET bromodomains [1]. While the widely used tool compound (+)-JQ1 binds BRD4 with a Kd of approximately 50 nM [2], systematic broad-panel selectivity profiling comparable to the 18-bromodomain panel data available for ZEN-3694 is less comprehensively reported for JQ1. The combination of low nanomolar affinity across all four BET family members and >600-fold selectivity against non-BET bromodomains defines a binding profile that minimizes the potential for off-target transcriptional effects driven by non-BET bromodomain engagement .

BET bromodomain selectivity BRD4 binding affinity off-target

Radiographic Progression-Free Survival (rPFS) in ASI-Resistant mCRPC: 9.0 Months for ZEN-3694 + Enzalutamide, with 10.4 Months in Low-AR-Signature Subgroup

In the Phase 1b/2a study of ZEN-3694 plus enzalutamide in 75 patients with progressive mCRPC and confirmed prior resistance to abiraterone and/or enzalutamide, the median radiographic progression-free survival (rPFS) was 9.0 months (95% CI: 4.6–12.9) [1]. Notably, a translational analysis stratified patients by baseline AR transcriptional activity in tumor biopsies: patients with low AR transcriptional activity—a molecular signature of AR-independent resistance—achieved a median rPFS of 10.4 months compared to only 4.3 months in patients with high AR activity [1]. This 2.4-fold prolongation of rPFS in the low-AR subgroup provides direct clinical evidence that ZEN-3694 is preferentially active in tumors that have evolved to escape conventional AR-targeted therapy. For context, enzalutamide monotherapy in the post-abiraterone mCRPC setting has historically yielded median rPFS on the order of approximately 3–4 months [2], placing the ZEN-3694 combination rPFS of 9.0 months and the low-AR subgroup rPFS of 10.4 months substantially above the expected benchmark for this heavily pre-treated population.

mCRPC enzalutamide androgen receptor progression-free survival resistance

Reversal of Acquired CDK4/6 Inhibitor Resistance in ER+ Breast Cancer via CDK6 and CCND1 Downregulation by ZEN-3694

In ER+ breast cancer cell line models with acquired resistance to palbociclib or abemaciclib, the combination of ZEN-3694 with CDK4/6 inhibitors potently inhibited proliferation and induced apoptosis, reversing the resistance phenotype [1]. Mechanistically, resistance to both CDK4/6 inhibitors was associated with strong upregulation of CDK6 and CCND1 (cyclin D1) protein levels; treatment with ZEN-3694 alone was sufficient to reverse this upregulation, restoring CDK6 and CCND1 expression toward baseline [1]. RNA-seq and pathway analysis confirmed that the ZEN-3694 + CDK4/6 inhibitor combination produced significant downregulation of multiple pathways involved in cell cycle regulation, cellular growth, proliferation, and apoptosis [1]. This resistance-reversal mechanism is distinct from the direct CDK4/6 inhibitory action and provides a rationale for ZEN-3694 combination use that is not shared by all BET inhibitors: a comparative study demonstrated that both JQ1 and ZEN-3694 reduced CDK6 and cyclin D1 expression and restored CDK4/6 inhibitor-induced cell cycle arrest in resistant cells [2], but ZEN-3694 is the BET inhibitor with clinical-stage validation of this specific combination strategy in ongoing trials (NCT05372640 with abemaciclib) [3]. In the MV4-11 AML cell line, ZEN-3694 inhibited proliferation with an IC50 of 0.2 µM and suppressed MYC mRNA expression with an IC50 of 0.16 µM [4].

CDK4/6 inhibitor resistance ER+ breast cancer palbociclib abemaciclib CDK6

FDA Orphan Drug and Fast Track Designations for NUT Carcinoma: A Regulatory Differentiation from Other BET Inhibitors

ZEN-3694 has received FDA Orphan Drug Designation (October 2025) and Fast Track Designation (July 2025) specifically for the treatment of NUT carcinoma, a rare and aggressive cancer driven by the BRD4-NUT fusion oncoprotein with no currently approved therapies and a median overall survival of approximately 6 months [1]. These regulatory designations were granted based on clinical evidence of ZEN-3694 activity in NUT carcinoma, both as monotherapy and in combination with abemaciclib or cisplatin/etoposide [2]. In an expanded access program, 2 of 3 NUT carcinoma patients (67%) who received the ZEN-3694 + abemaciclib combination demonstrated positive treatment responses, including one patient with >80% reduction in target lesion size and another with >80% reduction in tumor burden [3]. While other BET inhibitors (e.g., OTX015/MK-8628) have demonstrated preliminary clinical activity in BRD4-NUT-driven NUT midline carcinoma [4], ZEN-3694 is the only BET inhibitor to have received both Orphan Drug and Fast Track designations for this indication and is advancing toward a registrational Phase 3 trial in combination with abemaciclib [3]. Additionally, ZEN-3694 has been administered to over 550 patients across its clinical program, providing a substantial safety database that supports regulatory advancement [1].

NUT carcinoma BRD4-NUT orphan drug fast track regulatory

Evidence-Backed Application Scenarios for ZEN-3694 in Oncology Research, Clinical Investigation, and Drug Development


Clinical Trials Investigating BET Inhibition in Solid Tumors Where Thrombocytopenia Is a Dose-Limiting Concern

Given the 4% grade ≥3 thrombocytopenia rate for ZEN-3694 compared to 35–39% for ABBV-075 and BMS-986158 , ZEN-3694 is the preferred BET inhibitor for clinical trial designs requiring sustained target engagement, chronic daily oral dosing, or combination with myelosuppressive agents (e.g., PARP inhibitors, platinum-based chemotherapy, CDK4/6 inhibitors). The ability to dose up to 144 mg daily without reaching an MTD enables pharmacodynamically guided dose selection based on target modulation rather than toxicity limits . This safety margin is particularly critical for combination regimens where overlapping hematologic toxicity would otherwise lead to clinical failure .

Translational Research on Overcoming Androgen Signaling Inhibitor (ASI) Resistance in Prostate Cancer

ZEN-3694 is the only BET inhibitor with clinical proof-of-concept that it preferentially benefits mCRPC patients with low AR transcriptional activity (median rPFS 10.4 months vs. 4.3 months in high-AR patients) . This biomarker-defined efficacy in the most treatment-resistant population supports use of ZEN-3694 in translational studies exploring epigenetic reversal of ASI resistance, lineage plasticity blockade, and combination strategies with next-generation AR pathway inhibitors or immune checkpoint inhibitors. The ongoing randomized Phase 2b study (NCT04986423) of ZEN-3694 + enzalutamide vs. enzalutamide alone specifically enriches for poor responders to prior abiraterone , validating the biomarker hypothesis in a registrational-intent setting.

Combination Strategies to Overcome CDK4/6 Inhibitor Resistance in ER+ Breast Cancer

Preclinical evidence demonstrates that ZEN-3694 reverses acquired resistance to both palbociclib and abemaciclib by downregulating CDK6 and CCND1 . This mechanism is being prospectively tested in clinical trials combining ZEN-3694 with abemaciclib (NCT05372640) . Researchers investigating CDK4/6 inhibitor resistance mechanisms or developing clinical protocols for ER+ breast cancer patients who have progressed on CDK4/6 inhibitors should prioritize ZEN-3694 as the BET inhibitor with both mechanistic rationale and active clinical investigation of this specific combination. The compound's favorable safety profile enables combination with CDK4/6 inhibitors without prohibitive overlapping toxicity .

NUT Carcinoma Clinical and Translational Research: The Most Advanced BET Inhibitor Program in This Indication

ZEN-3694 is the only BET inhibitor with FDA Orphan Drug and Fast Track designations for NUT carcinoma, supported by clinical responses (67% response rate with abemaciclib in expanded access, including >80% tumor reductions) and a planned Phase 3 registrational trial . For investigators, clinical trial sponsors, and procurement officers focused on NUT carcinoma—a BRD4-NUT-driven disease with no approved targeted therapy and a median survival of 6 months—ZEN-3694 represents the most advanced and de-risked BET inhibitor candidate. Two actively enrolling NCI- and Dana-Farber-led clinical trials (NCT05372640 and NCT05019716) are evaluating ZEN-3694 in combination with abemaciclib and cisplatin/etoposide, respectively , providing opportunities for patient enrollment, translational biopsy studies, and correlative science.

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